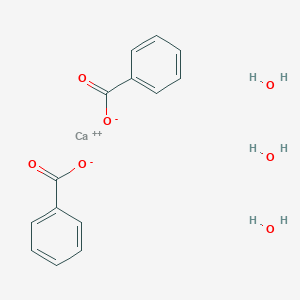

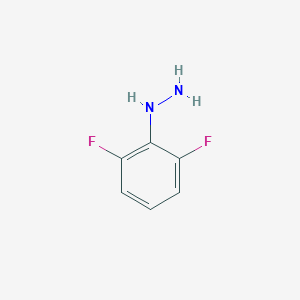

Benzoato de calcio trihidratado

Descripción general

Descripción

Benzoic acid calcium salt trihydrate, also known as calcium benzoate trihydrate, is a chemical compound with the molecular formula C₁₄H₁₂O₄Ca•3H₂O. It is the calcium salt of benzoic acid and is commonly used as a preservative in the food industry due to its antimicrobial properties. This compound is known for its ability to inhibit the growth of mold, yeast, and some bacteria, making it a valuable additive in various food products .

Aplicaciones Científicas De Investigación

Benzoic acid calcium salt trihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It serves as a preservative in biological samples and culture media.

Medicine: It is investigated for its antimicrobial properties and potential therapeutic uses.

Industry: It is widely used as a preservative in food and beverages, cosmetics, and pharmaceuticals

Mecanismo De Acción

Target of Action

Benzoic acid calcium salt trihydrate, also known as calcium benzoate, is primarily an antimicrobial and antifungal agent . It is widely used as a food preservative . The primary targets of this compound are microorganisms that could spoil food or cause infections .

Mode of Action

Calcium benzoate interacts with its targets by inhibiting their growth and reproduction . This is achieved by interfering with their protein structures and metabolic processes . As a result, the microorganisms cannot thrive in the presence of calcium benzoate, which helps to preserve the food and prevent infections .

Biochemical Pathways

The biochemical pathway of calcium benzoate involves its metabolism in the liver. It is conjugated to glycine and excreted as hippuric acid .

Pharmacokinetics

The pharmacokinetics of calcium benzoate involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed into the bloodstream and distributed throughout the body. It is then metabolized in the liver, where it is conjugated to glycine and transformed into hippuric acid . Finally, it is excreted from the body through the urine .

Result of Action

The primary result of calcium benzoate’s action is the preservation of food and prevention of microbial infections . By inhibiting the growth and reproduction of microorganisms, it helps to extend the shelf life of food and protect against foodborne illnesses .

Action Environment

The action of calcium benzoate can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH level of the food, with acidic conditions enhancing its effectiveness . Additionally, temperature and storage conditions can also impact its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

Benzoic acid calcium salt trihydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1,3,4-oxadiazoles with pharmaceutical activity . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

The effects of benzoic acid calcium salt trihydrate on cells and cellular processes are diverse. It influences cell function by acting as a preservative, exhibiting both antibacterial and antifungal properties

Molecular Mechanism

The molecular mechanism of action of benzoic acid calcium salt trihydrate is complex. It exerts its effects at the molecular level through various interactions with biomolecules. For example, it can bind to amino acids, leading to their excretion and a decrease in ammonia levels . It may also influence enzyme activity, either inhibiting or activating specific enzymes .

Dosage Effects in Animal Models

The effects of benzoic acid calcium salt trihydrate can vary with different dosages in animal models. For instance, it has been shown to improve the performance of young pigs when supplemented at a dose of 5000 mg/kg

Metabolic Pathways

Benzoic acid calcium salt trihydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is involved in the protocatechuate branch of the beta-ketoadipate pathway of benzoate metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoic acid calcium salt trihydrate can be synthesized through the reaction of benzoic acid with calcium hydroxide in the presence of water. The reaction typically involves dissolving benzoic acid in water, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium benzoate trihydrate. The reaction can be represented as follows:

2C7H6O2+Ca(OH)2+3H2O→Ca(C7H5O2)2•3H2O

Industrial Production Methods: In industrial settings, the production of benzoic acid calcium salt trihydrate involves similar principles but on a larger scale. The process includes the precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then filtered, dried, and crystallized to obtain the trihydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Benzoic acid calcium salt trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form calcium carbonate and carbon dioxide.

Reduction: It can be reduced to form calcium benzoate.

Substitution: It can participate in substitution reactions where the benzoate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium chloride or potassium nitrate can facilitate substitution reactions.

Major Products Formed:

Oxidation: Calcium carbonate and carbon dioxide.

Reduction: Calcium benzoate.

Substitution: Various substituted benzoates depending on the reagent used.

Comparación Con Compuestos Similares

Sodium benzoate: Another salt of benzoic acid, commonly used as a preservative.

Potassium benzoate: Similar to sodium benzoate but with potassium as the cation.

Calcium propionate: A calcium salt of propionic acid, used as a preservative in bakery products.

Comparison:

Solubility: Benzoic acid calcium salt trihydrate has better solubility in water compared to sodium and potassium benzoate.

Safety: It is considered safer for human consumption compared to other benzoic acid salts.

Effectiveness: It is more effective as a preservative in acidic conditions compared to calcium propionate

Benzoic acid calcium salt trihydrate stands out due to its unique combination of solubility, safety, and effectiveness, making it a valuable compound in various applications.

Propiedades

IUPAC Name |

calcium;dibenzoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Ca.3H2O/c2*8-7(9)6-4-2-1-3-5-6;;;;/h2*1-5H,(H,8,9);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQXCUSDXIKLGS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16CaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206018 | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5743-30-6 | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM BENZOATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209829NC6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)